2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
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Overview
Description
2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, an isopropyl group, and a pyrazinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazinyl Intermediate: The pyrazinyl group can be introduced through the reaction of pyrazine with an appropriate alkylating agent.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group of the acetamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazinyl ketones, while reduction could produce amines.
Scientific Research Applications
2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide: can be compared to other acetamide derivatives with similar structural features.
N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide: Lacks the isopropyl group, potentially altering its physical and chemical properties.
Uniqueness
The presence of both the chloro and isopropyl groups in this compound may confer unique reactivity and biological activity compared to its analogs. These structural features could influence its solubility, stability, and interaction with biological targets.
Biological Activity
2-Chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C11H16ClN3O
Molecular Weight: 227.72 g/mol
Functional Groups: Chloro group, isopropyl group, and a pyrazinyl-ethyl moiety attached to an acetamide structure.
The presence of these functional groups contributes to the compound's chemical reactivity and biological activity. The chloro group allows for nucleophilic substitutions, while the acetamide can undergo hydrolysis, leading to various metabolites that may exhibit distinct biological effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits:
- Antimicrobial Activity: Potential effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative bacteria like Escherichia coli is comparatively lower .
- Anti-inflammatory Properties: Initial research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may bind to the active sites of enzymes like COX, preventing substrate binding and subsequent catalysis. This inhibition could result in reduced production of pro-inflammatory mediators.
- Binding Affinity Studies: Interaction studies are ongoing to determine its binding affinity with various biological targets, which could elucidate its pharmacological profile further.
Synthesis Methods
The synthesis of this compound generally involves the following steps:
- Formation of Pyrazinyl Intermediate: The pyrazinyl group is introduced through the reaction of pyrazine with an appropriate alkylating agent.
- Acylation Reaction: The intermediate undergoes acylation with chloroacetyl chloride to yield the final acetamide product.
These synthetic routes can be optimized for yield and purity through various laboratory techniques such as chromatography or recrystallization.
Antimicrobial Activity
A study screened several chloroacetamides for their antimicrobial potential. The results indicated that compounds similar to this compound were effective against Gram-positive bacteria but less so against Gram-negative strains. This finding highlights the importance of structural modifications in enhancing biological activity .
Anti-inflammatory Effects
Research has shown that derivatives with similar structures exhibit significant anti-inflammatory effects in vitro. For instance, compounds with electron-releasing substituents demonstrated enhanced inhibition of COX enzymes, suggesting that modifications to the pyrazinyl moiety could improve efficacy .
Comparative Analysis Table
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Binding Affinity |
---|---|---|---|
This compound | Moderate against Gram-positive | Significant inhibition of COX | Under investigation |
Similar Chloroacetamides | Effective against MRSA | Variable | Established |
Properties
IUPAC Name |
2-chloro-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(2)15(11(16)6-12)9(3)10-7-13-4-5-14-10/h4-5,7-9H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBVGQSQCOJDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C1=NC=CN=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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